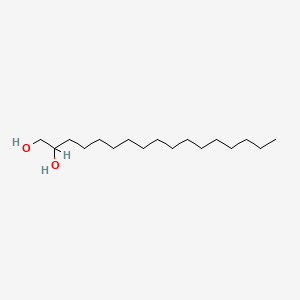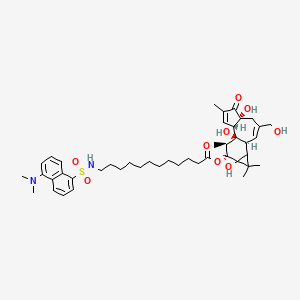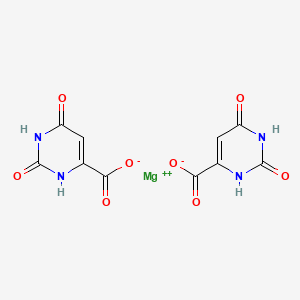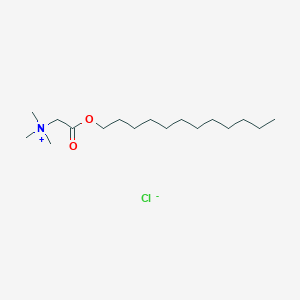
三甲基(三氯甲基)硅烷
描述
Trimethyl(trichloromethyl)silane is a chemical compound with the CAS Number: 5936-98-1 . It has a molecular weight of 191.56 and its IUPAC name is trimethyl(trichloromethyl)silane . It is typically stored at room temperature .
Synthesis Analysis
A scalable procedure for the synthesis of TMS-protected-2,2,2-trichloromethylcarbinols and 2,2,2-trichloromethylcarbinols employs an in situ generation and reaction of trimethyl(trichloromethyl)silane . This procedure avoids the exposure of the carbonyl compounds to the strongly basic conditions typically used for this transformation and also avoids isolation of the difficult-to-handle CCl3-TMS .
Molecular Structure Analysis
The InChI code for Trimethyl(trichloromethyl)silane is 1S/C4H9Cl3Si/c1-8(2,3)4(5,6)7/h1-3H3 . The 3D chemical structure of trimethyl(trichloromethyl)silane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .
Chemical Reactions Analysis
Trimethyl(trichloromethyl)silane is used in the synthesis of 2,2,2-Trichloromethylcarbinols . The Si-H bond in Trimethylsilane, a related compound, is reactive .
Physical And Chemical Properties Analysis
Trimethyl(trichloromethyl)silane has a melting point of 129-132°C . It is typically in powder form .
科学研究应用
Synthesis of 2,2,2-Trichloromethylcarbinols
Trimethyl(trichloromethyl)silane is used in the synthesis of 2,2,2-Trichloromethylcarbinols . This process involves a one-pot in-situ formation and reaction of Trimethyl(trichloromethyl)silane .
TMS-Protected-2,2,2-Trichloromethylcarbinols
A scalable procedure for the synthesis of TMS-protected-2,2,2-trichloromethylcarbinols employs an in-situ generation and reaction of trimethyl(trichloromethyl)silane . This procedure avoids the exposure of the carbonyl compounds to the strongly basic conditions typically used for this transformation .
Avoiding Isolation of CCl3-TMS
The in-situ generation and reaction of trimethyl(trichloromethyl)silane also avoid isolation of the difficult-to-handle CCl3-TMS . This makes the process safer and more efficient .
Pharmaceutical Research
Trimethyl(trichloromethyl)silane is used in pharmaceutical research. For example, it has been used in research at Pfizer Global Research and Development .
安全和危害
Trimethyl(trichloromethyl)silane is a hazardous substance. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, and spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .
Relevant Papers
Relevant papers related to Trimethyl(trichloromethyl)silane can be found at Sigma-Aldrich .
属性
IUPAC Name |
trimethyl(trichloromethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl3Si/c1-8(2,3)4(5,6)7/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDRPXAFGRVSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391896 | |
| Record name | trimethyl(trichloromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl(trichloromethyl)silane | |
CAS RN |
5936-98-1 | |
| Record name | trimethyl(trichloromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trimethyl(trichloromethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes trimethyl(trichloromethyl)silane a valuable reagent in organic synthesis?
A1: Trimethyl(trichloromethyl)silane (TMSCCl3) serves as a versatile reagent for introducing the trichloromethyl (CCl3) group into various molecules. This is particularly useful for synthesizing 2,2,2-trichloromethylcarbinols, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals []. The reagent also allows for the preparation of α-amino acid esters, bypassing the use of toxic cyanides [].
Q2: How does trimethyl(trichloromethyl)silane react with carbonyl compounds?
A2: Trimethyl(trichloromethyl)silane adds to aldehydes and ketones in the presence of a fluoride source. This reaction results in the formation of trimethylsilyl ethers of 2,2,2-trichloromethylcarbinols []. The reaction proceeds smoothly, avoiding harsh basic conditions that could be detrimental to sensitive substrates.
Q3: Can you elaborate on the use of trimethyl(trichloromethyl)silane in the synthesis of α-amino acid esters?
A3: Trimethyl(trichloromethyl)silane, in the presence of an oxidant like DDQ, facilitates the α-trichloromethylation of tertiary amines []. These trichloromethylated products are readily transformed into α-amino acid esters through simple hydrolysis and esterification reactions, offering a safer alternative to traditional cyanide-based methods.
Q4: What are the advantages of using trimethyl(trichloromethyl)silane in C-H chlorination reactions?
A4: Trimethyl(trichloromethyl)silane, when combined with a copper catalyst, acts as a chlorinating agent for the ortho-selective chlorination of arenes []. This method offers high selectivity for monochlorination, minimizing the formation of undesired dichlorinated byproducts. Additionally, the reaction exhibits good functional group tolerance, making it suitable for complex molecule synthesis.
Q5: Are there any notable safety considerations when working with trimethyl(trichloromethyl)silane?
A5: While a highly useful reagent, trimethyl(trichloromethyl)silane should be handled with caution. It's recommended to work in a well-ventilated area and use appropriate personal protective equipment, as with all chemicals. The reagent is moisture-sensitive, and decomposition upon contact with water can release hazardous byproducts.
Q6: Can trimethyl(trichloromethyl)silane be used to generate dichlorocarbene?
A6: Yes, flash vacuum pyrolysis of trimethyl(trichloromethyl)silane has been shown to produce dichlorocarbene [, ]. This reactive intermediate can then participate in various reactions, including cyclopropanation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


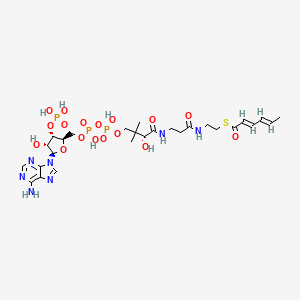
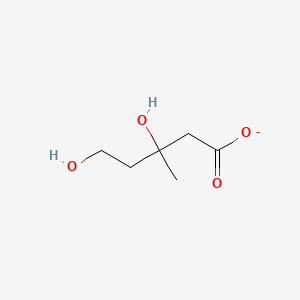
![7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B1229122.png)
![2-[[2-(4-Ethoxy-3-methoxyphenyl)-4-thiazolyl]methylthio]-5-methyl-1,3,4-thiadiazole](/img/structure/B1229126.png)
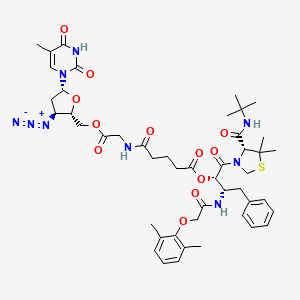
![2-Phenyl-[1,2]selenazolo[5,4-b]pyridin-3-one](/img/structure/B1229129.png)
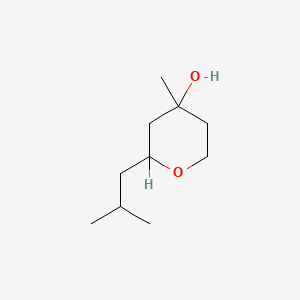
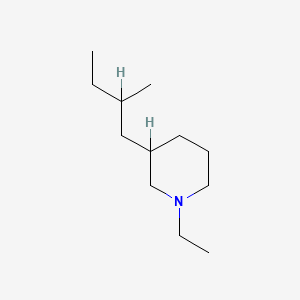
![(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1229134.png)
